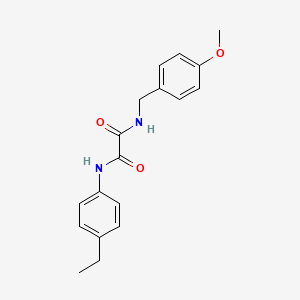
isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate, also known as ANI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ANI is a derivative of the compound 2-(4-amino-3-nitrophenyl)propionate (ANP) and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate involves the inhibition of NOS activity. NOS catalyzes the conversion of L-arginine to NO and citrulline. By inhibiting NOS activity, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate reduces the production of NO in the brain. NO is involved in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By modulating NO signaling, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate may be able to affect these processes.
Biochemical and Physiological Effects
isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting NOS activity, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. These effects suggest that isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate may have neuroprotective properties and could be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate is that it is a relatively stable compound that can be easily synthesized and purified. isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has also been shown to have low toxicity in vitro and in vivo. However, one limitation of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate is that it is a relatively new compound and its effects have not been extensively studied in vivo. Additionally, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to have low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate. One area of interest is the potential use of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to have neuroprotective properties and may be able to modulate NO signaling, which is involved in the pathogenesis of these diseases. Another area of interest is the development of new derivatives of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate with improved solubility and bioavailability. These compounds could be useful in a variety of experimental settings and may have potential therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate in vivo, particularly in the context of long-term use.
合成方法
The synthesis method for isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate involves the reaction of ANP with isopropyl chloroformate and triethylamine in anhydrous dichloromethane. The resulting compound is then reacted with 4-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been used in a variety of scientific research applications, including the study of neuronal plasticity, learning and memory, and neurodegenerative diseases. isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate has been shown to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the brain. NO is a signaling molecule that plays a role in neuronal plasticity and is involved in learning and memory processes. By inhibiting NOS activity, isopropyl 2-(4-amino-3-nitrobenzoyl)benzoate may be able to modulate NO signaling and affect these processes.
属性
IUPAC Name |
propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10(2)24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(9-11)19(22)23/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNITKFPXGJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)
![2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5188515.png)

![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)


